Product packaging for Malyngamide C(Cat. No.:)

Malyngamide C

Cat. No.: B1259148
M. Wt: 456 g/mol
InChI Key: WXDBUBIFYCCNLE-NSCMQRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide C is a secondary metabolite belonging to the class of type A malyngamides, which are frequently isolated from marine cyanobacteria of the genera Lyngbya , Moorea , and Okeania . This compound is characterized by a distinctive structure consisting of a methoxylated fatty acid chain, known as 7(S)-methoxytetradec-4(E)-enoic acid (lyngbic acid), linked to a functionalized cyclohexanone head group through an amide bond . The planar structure is confirmed by extensive 1D and 2D NMR and mass spectral data . The core research value of this compound lies in its potent bioactivity. It has demonstrated moderate to strong cytotoxicity against a panel of human cancer cell lines, including NCI-H460 human lung tumor cells and neuro-2a mouse neuroblastoma cells, with IC50 values reported in the range of 0.5 to 20 μg/mL . This cytotoxic profile makes it a compound of significant interest in early-stage anticancer and chemical biology research. The malyngamide family, to which this compound belongs, has also been reported to exhibit other valuable biological properties such as anti-inflammatory activity . The biosynthetic gene cluster (BGC) for type A malyngamides, including this compound, has been identified in the cyanobacterium Okeania hirsuta . The pathway is a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid that utilizes an unusual LipM-like octanoyltransferase to initiate biosynthesis . A key step in forming the characteristic cyclohexanone ring involves an inactive ketoreductase (KR 0 ) domain, which allows a carbonyl to be retained for a subsequent intramolecular Knoevenagel condensation . Researchers can also access related analogs for structure-activity relationship (SAR) studies. These include 8- epi -malyngamide C, a stereoisomer with comparable cytotoxicity , and 8- O -acetyl-8- epi -malyngamide C (this compound acetate), an acetylated derivative also active against cancer cell lines . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38ClNO5 B1259148 Malyngamide C

Properties

Molecular Formula

C24H38ClNO5

Molecular Weight

456 g/mol

IUPAC Name

(E,7S)-N-[(Z)-3-chloro-2-[(1S,5S,6S)-5-hydroxy-2-oxo-7-oxabicyclo[4.1.0]heptan-1-yl]prop-2-enyl]-7-methoxytetradec-4-enamide

InChI

InChI=1S/C24H38ClNO5/c1-3-4-5-6-8-11-19(30-2)12-9-7-10-13-22(29)26-17-18(16-25)24-21(28)15-14-20(27)23(24)31-24/h7,9,16,19-20,23,27H,3-6,8,10-15,17H2,1-2H3,(H,26,29)/b9-7+,18-16-/t19-,20-,23-,24+/m0/s1

InChI Key

WXDBUBIFYCCNLE-NSCMQRKRSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@@]12[C@@H](O1)[C@H](CCC2=O)O)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)NCC(=CCl)C12C(O1)C(CCC2=O)O)OC

Synonyms

8-epi-malyngamide C
malyngamide C

Origin of Product

United States

Natural Occurrence, Isolation, and Dereplication of Malyngamide C

Malyngamide C is a naturally occurring lipopeptide, a class of molecules that consist of a lipid connected to a short chain of amino acids. semanticscholar.orgmdpi.com It is primarily found in marine environments, produced by specific types of cyanobacteria. nih.govresearchgate.net The process of identifying and purifying this compound from its natural sources is a complex procedure that involves several advanced chemical techniques. Dereplication, the process of quickly identifying known compounds in a sample to avoid redundant isolation efforts, is a critical first step. acs.orgescholarship.org This is often achieved using mass spectrometry-based molecular networking. mdpi.comacs.org

Marine Cyanobacterial Producers of this compound

The principal producers of this compound are marine cyanobacteria, specifically filamentous species that form dense mats on various underwater surfaces. asm.org These microorganisms are known for their ability to synthesize a wide array of secondary metabolites, including this compound. wikipedia.org

The primary source of this compound is the marine cyanobacterium Lyngbya majuscula. nih.govresearchgate.netmdpi.com Through modern genetic analysis, this species has been reclassified, and many strains previously identified as L. majuscula are now recognized as belonging to the genera Moorea and Okeania. wikipedia.orgwikipedia.org Specifically, tropical marine strains are often classified as Moorea producens or Okeania hirsuta. wikipedia.orgwikipedia.orgnih.gov These cyanobacteria are prolific producers of a diverse range of bioactive compounds, with this compound being a significant metabolite. researchgate.netresearchgate.net For instance, a Panamanian strain of Okeania hirsuta was found to produce a substantial amount of this compound, approximately 2.4% of its dry weight. acs.org

Geographic Distribution and Strain-Specific Production

The production of this compound is not uniform across all populations of its source cyanobacteria. It exhibits a pantropical distribution, having been isolated from cyanobacterial assemblages in various warm-water locations. nih.gov Collections of Lyngbya majuscula and its synonyms have yielded this compound and its analogs from diverse geographic regions, including Fanning Island, Florida, Hawaii, and Guam. researchgate.netasm.orgsi.edu

The production of this compound is also strain-specific, meaning that different genetic strains of the same cyanobacterial species may produce different quantities of this compound, or may not produce it at all. scienceopen.comdntb.gov.ua This variability underscores the importance of strain selection and identification in the study of this natural product.

Associated Marine Organisms as this compound Accumulators

While cyanobacteria are the primary producers of this compound, other marine organisms can accumulate this compound, primarily through their diet.

Sea Hares (Bursatella, Stylocheilus) and Dietary Accumulation

Sea hares, which are a type of herbivorous sea slug, are well-known accumulators of cyanobacterial secondary metabolites. mdpi.com Species such as Bursatella leachii and Stylocheilus longicauda feed on cyanobacteria like Lyngbya majuscula. mdpi.comkau.edu.sa As they consume these cyanobacteria, they sequester the compounds, including malyngamides, in their tissues, particularly the digestive gland. mdpi.comresearchgate.net It is believed that the sea hares utilize these sequestered compounds for their own chemical defense. mdpi.com this compound, along with other malyngamides, has been isolated from these sea hares. mdpi.comkau.edu.sa

Potential Transfer through Marine Food Webs

The dietary accumulation of this compound by sea hares suggests a potential for this compound to be transferred through marine food webs. researchgate.net When predators consume sea hares that have accumulated these toxins, the compounds may be passed up to higher trophic levels. This bioaccumulation could have broader ecological implications, although the full extent of this transfer is still an area of active research. researchgate.net

Advanced Isolation Methodologies for this compound from Complex Matrices

Isolating this compound from the complex biological matrices of cyanobacteria or sea hares requires sophisticated and multi-step purification techniques. The process typically begins with the extraction of the biological material using organic solvents.

A common initial step involves solvent extraction of the freeze-dried organism. nih.govacs.org This crude extract is then subjected to a series of fractionation and chromatographic procedures to separate the various components. nih.govrroij.com

Liquid-liquid partitioning is often used to separate compounds based on their polarity. nih.govacs.org This is followed by various forms of chromatography, which are the cornerstone of natural product isolation. rroij.com These techniques include:

Column Chromatography: This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. nih.govalfa-chemistry.com Silica (B1680970) gel is a frequently used stationary phase for the purification of malyngamides. acs.org

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique used for separating mixtures and monitoring the progress of purification. nih.govalfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is crucial for the final purification of compounds like this compound. rroij.comalfa-chemistry.com Reversed-phase HPLC is commonly employed in the final stages of isolation. nih.gov

Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can prevent the loss or deactivation of the target compound. alfa-chemistry.com

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy in the isolation of this compound and its related compounds. This approach involves systematically testing the fractions obtained from the initial separation steps for a specific biological activity. The fractions that exhibit the desired activity are then selected for further purification, ensuring that the chemical isolation efforts remain focused on the bioactive constituents.

In the context of this compound, cytotoxicity against various cancer cell lines is a commonly employed bioassay. nih.govmdpi.com For example, the cytotoxicity of extracts from a Grenada collection of L. majuscula was tested against NCI-H460 human lung tumor cells and Neuro-2a cancer cell lines. nih.gov This bioassay-guided process led to the successful isolation of two new stereoisomers of this compound. nih.gov Similarly, the isolation of 8-epi-malyngamide C from a Floridian sample of L. majuscula was guided by its cytotoxic effects on HT29 colon cancer cells. si.edunih.gov Other bioassays, such as monitoring for sodium channel blocking activity, have also been used to guide the fractionation of extracts containing malyngamides. acs.org This targeted approach not only facilitates the discovery of potent molecules but also provides immediate insight into their potential pharmacological relevance.

Bioassay TargetCell Line/ModelAssociated MalyngamideReference
CytotoxicityNCI-H460 Human Lung Tumor8-Epi-malyngamide C, 8-O-Acetyl-8-epi-malyngamide C nih.gov
CytotoxicityNeuro-2a Cancer Cells8-Epi-malyngamide C, 8-O-Acetyl-8-epi-malyngamide C nih.gov
CytotoxicityHT29 Colon CancerThis compound, 8-epi-malyngamide C si.edumdpi.comnih.gov
Quorum Sensing InhibitionLasR-based reporter gene assayThis compound, 8-epi-malyngamide C mdpi.com
Sodium Channel BlockingNeuro-2a CellsThis compound acs.org

Chromatographic Purification Techniques (e.g., Silica Gel, HPLC)

Following initial solvent partitioning and bioassay-guided selection, chromatographic techniques are indispensable for the purification of this compound to homogeneity. The process typically involves a combination of normal-phase and reversed-phase chromatography.

Silica gel chromatography is frequently used for the initial fractionation of the active partitions. acs.org The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity, such as a system of increasing ethyl acetate (B1210297) in hexanes or isopropanol (B130326) in dichloromethane. acs.orgacs.org This step separates the complex mixture into several less complex fractions.

The final purification is almost invariably achieved using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). researchgate.net Fractions from the silica gel column are subjected to RP-HPLC, often using a C18 column. researchgate.netacs.org The elution is performed with solvent systems like methanol/water or acetonitrile/water, sometimes in a gradient, to yield the pure compound. researchgate.netacs.org For example, the isolation of malyngamides from a Madagascan collection of L. majuscula involved preparative liquid chromatography followed by repetitive reversed-phase HPLC for final purification. researchgate.net

TechniqueStationary PhaseMobile Phase System (Example)PurposeReference
Silica Gel Column ChromatographySilica GelGradient of i-PrOH in CH₂Cl₂Initial Fractionation acs.org
Silica Gel Column ChromatographySilica GelHexane/EtOAc (6:1)Fractionation acs.org
Reversed-Phase HPLCC18MeOH/H₂OFinal Purification researchgate.netacs.org
Solid-Phase Extraction (SPE)C18100% MeOHHPLC Pre-fractionation uri.edu

Dereplication Techniques in Natural Product Discovery of this compound

Dereplication is a critical process in modern natural product discovery that aims to rapidly identify known compounds in a mixture, thereby avoiding the time-consuming and costly process of re-isolating and re-characterizing them. For a frequently encountered compound like this compound, several dereplication strategies are employed.

The primary tools for dereplication are spectroscopic. High-Resolution Mass Spectrometry (HRMS), typically with an electrospray ionization (ESI) source, provides an accurate mass measurement, which allows for the determination of the molecular formula of the compound. nih.gov This formula can then be searched against natural product databases. Nuclear Magnetic Resonance (NMR) spectroscopy is also vital; the ¹H and ¹³C NMR data of an isolated compound are compared directly with values reported in the literature for this compound. nih.gov

Databases are a cornerstone of dereplication. MarinLit, a database dedicated to marine natural products, is frequently used to rapidly check if the spectral data (MS and NMR) of a newly isolated compound match a known structure. nih.govmdpi.com More advanced methods involve the use of tandem mass spectrometry (MS/MS) coupled with molecular networking. mdpi.comnih.gov This computational approach visualizes the chemical space within one or more extracts by grouping compounds with similar fragmentation patterns into molecular families. By including MS/MS data from a pure standard of this compound in the analysis, researchers can quickly pinpoint its presence and even its relative quantity across different cyanobacterial strains. nih.gov

TechniqueData AcquiredApplication in DereplicationReference
High-Resolution Mass Spectrometry (HRMS)Accurate Mass / Molecular FormulaInitial identification by matching molecular formula with database entries. nih.gov
1D & 2D NMR Spectroscopy¹H and ¹³C Chemical Shifts, Coupling ConstantsComparison of spectral data with published values for this compound. nih.gov
Database Searching (e.g., MarinLit)Spectroscopic Data (MS, NMR)Matching experimental data against a comprehensive library of known marine compounds. nih.govmdpi.com
LC-MS/MS Molecular NetworkingMS/MS Fragmentation PatternsVisualizing chemical similarity to identify this compound within complex extracts and compare its production in different strains. mdpi.comnih.gov

Structural Elucidation and Stereochemical Assignment of Malyngamide C

Spectroscopic Analysis for Planar Structure Determination

The initial step in characterizing Malyngamide C involves determining its two-dimensional structure, which details the atom-to-atom connectivity. This is primarily achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information necessary to piece together the structure of this compound.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and fundamental data regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound reveals key signals characteristic of the malyngamide class of compounds. mdpi.com These include resonances for a methoxy (B1213986) group, olefinic protons, and a proton adjacent to a chlorine atom. mdpi.com

The ¹³C NMR spectrum provides the count of unique carbon atoms, which is essential for confirming the molecular formula. For this compound, the spectrum shows resonances that correspond to carbonyls, olefinic carbons, carbons bearing heteroatoms (oxygen, nitrogen, chlorine), and aliphatic carbons. acs.org The chemical shifts in both ¹H and ¹³C spectra provide clues about the functional groups present and the electronic environment of the nuclei. acs.orgnih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ nih.gov

Position¹³C (ppm)¹H (ppm), Multiplicity (J in Hz)
140.2
2133.0
3122.6
461.4
5200.7
634.9
721.4
868.3
962.4
1'172.2
2'127.5
3'33.2
4'130.6
5'36.4
6'36.2
7'80.6
8'31.7
9'29.6
10'29.2
11'25.2
12'22.6
13'14.0
7'-OCH₃56.33.30, s
NH6.10, br t (4.8)

Note: Data corresponds to this compound, presented alongside its epimer in the source material.

While 1D NMR identifies the types of atoms present, 2D NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems. For this compound, COSY correlations were used to establish the spin systems within the fatty acid tail and the cyclohexanone (B45756) head group. mdpi.comkau.edu.sa

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum. mdpi.comsi.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are typically two to three bonds apart. HMBC is vital for connecting the individual spin systems identified by COSY. For instance, correlations from the amide proton (NH) to carbonyl carbons and other key protons were used to link the "lyngbic acid" tail to the amino-derived head group, thus establishing the complete planar structure. mdpi.comkau.edu.sa

NOESY/ROE (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. While primarily used for stereochemical analysis, ROE correlations can also help confirm the geometry of double bonds, such as the Z-configuration of the Δ²-double bond in some malyngamides. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of a compound's molecular formula. For this compound and its derivatives, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Fast Atom Bombardment Mass Spectrometry (HRFABMS) were employed. mdpi.comkau.edu.sa

For example, the related compound 8-O-acetyl-8-epi-malyngamide C provided an [M+H]⁺ ion peak at m/z 498.2607, which corresponds to the molecular formula C₂₆H₄₁ClNO₆. nih.govnih.gov Similarly, analysis of this compound itself led to the determination of its molecular formula as C₂₄H₃₈ClNO₅. nih.gov This information is critical as it defines the elemental composition and the degree of unsaturation (number of rings and double bonds), which must be consistent with the structure proposed from NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C) Spectral Data Interpretation

Advanced Methods for Absolute and Relative Stereochemical Assignment

Once the planar structure is known, the next challenge is to determine the three-dimensional arrangement of atoms, known as stereochemistry. This compound has several stereocenters, and defining their absolute and relative configurations is essential for a complete structural description.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. unito.it It measures the differential absorption of left- and right-handed circularly polarized light by a sample. unito.ituzh.ch Chiral chromophores, or achiral chromophores placed in a chiral environment, will produce a characteristic CD spectrum. photophysics.com

In the structural elucidation of malyngamide derivatives, CD spectroscopy was instrumental in determining the absolute configuration of the stereocenters in the cyclohexanone ring. nih.gov Specifically, for a stereoisomer of this compound acetate (B1210297), the CD spectrum showed a negative Cotton effect—a characteristic peak in a CD spectrum—at 308 nm. nih.gov This feature is associated with the n→π* electronic transition of the carbonyl group at C-5. nih.gov By applying established empirical rules (the "reversed octant rule") that correlate the sign of the Cotton effect with the stereochemistry of adjacent chiral centers, this result indicated a 4S, 9S absolute configuration for the epoxide. nih.gov This finding was further supported by comparing the spectrum to that of an authentic sample of this compound acetate, confirming this aspect of its stereostructure. nih.gov

Chemical Degradation and Derivatization Approaches

The determination of the complex stereochemistry of this compound and its related compounds has relied on a combination of spectroscopic and chemical methods, with chemical degradation and derivatization playing a pivotal role. These classical techniques involve selectively breaking down the molecule into smaller, more easily identifiable fragments or modifying specific functional groups to facilitate stereochemical analysis.

In the broader context of the malyngamide family, chemical degradation has been instrumental. For instance, in the structural elucidation of malyngamide R, which shares structural similarities with this compound, a key degradation sequence involving ozonolysis followed by acid hydrolysis was employed. This process cleaved the molecule, releasing serine from the pyrrolidone ring, whose absolute stereochemistry could then be determined through chiral gas chromatography-mass spectrometry (GCMS) analysis. nih.gov

For stereoisomers of this compound, such as 8-epi-malyngamide C, specific derivatization steps are crucial precursors to further analysis, like the Mosher's method. nih.gov A significant challenge in working with acetylated analogs like 8-O-acetyl-8-epi-malyngamide C is the need to remove the acetyl group to expose the secondary alcohol for esterification. This deacetylation must be performed under mild conditions to avoid unwanted side reactions, such as the opening of the epoxide ring present in the molecule. Researchers successfully utilized porcine liver esterase for this purpose, achieving a clean deacetylation to yield 8-epi-malyngamide C. nih.gov This enzymatic approach highlights the delicate nature of these molecules and the necessity for gentle, selective chemical transformations.

These degradation and derivatization strategies underscore their importance in the multi-faceted approach required to unambiguously assign the absolute configurations of all chiral centers within the this compound scaffold. nih.govresearchgate.netresearchgate.netmdpi.com

Variable Temperature Mosher's Method

The Mosher's method, particularly its variable temperature variant, has been a powerful and definitive tool for assigning the absolute configuration of secondary alcohols in complex natural products like this compound and its epimers. nih.govnih.govresearchgate.net This technique involves the derivatization of the alcohol with the chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration of the alcohol can be deduced.

In the investigation of 8-epi-malyngamide C, the variable temperature Mosher's method was applied to determine the absolute configuration at the C-8 position. nih.gov After the enzymatic deacetylation of its acetylated precursor, the resulting secondary alcohol was derivatized with (R)- and (S)-methoxyphenylacetic acid (MPA), a reagent used in a similar manner to MTPA. The analysis was enhanced by acquiring ¹H NMR spectra at two different temperatures (T1 and T2).

The key data points are the chemical shift differences (Δδ) observed for protons on either side of the C-8 carbinol center in the MPA esters. The analysis of the shift differences (ΔδT1, T2) for the protons H₂-6 and H₂-7 yielded negative values. nih.gov Based on the established model for the Mosher's method, these negative values unequivocally established the S-configuration for the C-8 stereocenter in 8-epi-malyngamide C. This contrasts with the R-configuration found in this compound, highlighting the epimeric relationship between the two compounds.

The successful application of this method was critical, as other techniques alone could not unambiguously resolve the stereochemistry at this specific position. The results are summarized in the table below.

ProtonΔδ (δS - δR) [ppm]Inferred Configuration at C-8
H₂-6NegativeS
H₂-7NegativeS
Table 1: Summary of Variable Temperature Mosher's Method Results for 8-epi-Malyngamide C. nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations for Conformation and NMR Prediction)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful ancillary tool in the structural elucidation of complex natural products like the malyngamides. nih.govacs.org DFT calculations are used to predict molecular properties, such as NMR chemical shifts, for different possible stereoisomers. By comparing the calculated data with experimental results, the most likely structure can be identified, providing crucial support for assignments made through spectroscopic or chemical methods.

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the primary literature, the methodology has been successfully applied to closely related analogs, demonstrating its utility for this class of compounds. For example, in the structural elucidation of isomalyngamide K, a stereoisomer of malyngamide K, DFT calculations were used to resolve the geometry of the vinyl chloride double bond. nih.gov

The general procedure involves several steps:

Conformational Search: A thorough search for all possible low-energy conformations is performed for each potential isomer (e.g., E and Z isomers of a double bond).

Geometry Optimization: These conformations are then optimized using a specific level of theory, such as B3LYP/6-31g(d). nih.gov

NMR Chemical Shift Calculation: For the optimized geometries, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These are then converted into chemical shifts (δ).

Comparison with Experimental Data: The calculated chemical shifts for each isomer are averaged (often using Boltzmann weighting) and compared with the experimentally measured NMR data. The isomer whose calculated shifts most closely match the experimental values is predicted to be the correct one.

In the case of isomalyngamide K, researchers calculated the ¹³C chemical shifts for C-1 and C-2 for both the E and Z models of the vinyl chloride moiety. The calculated values for the Z model showed significantly better agreement with the experimental data than those for the E model, confirming the Z-geometry of the double bond. nih.gov

IsomerCalculated ¹³C Shift (C-1)Calculated ¹³C Shift (C-2)Experimental ¹³C Shift (C-1)Experimental ¹³C Shift (C-2)
Z-model38.4 ppm129.1 ppm38.8 ppm129.2 ppm
E-model43.2 ppm126.8 ppm38.8 ppm129.2 ppm
Table 2: Comparison of DFT-calculated and experimental ¹³C NMR chemical shifts for isomalyngamide K, demonstrating the method's predictive power. nih.gov

This approach provides a powerful, non-invasive method for distinguishing between stereoisomers, reducing ambiguity, and reinforcing structural assignments for complex molecules like this compound.

Biosynthetic Pathways of Malyngamide C and Its Analogs

Identification of Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Hybrid Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for Malyngamide C biosynthesis is encoded within a large biosynthetic gene cluster (BGC). These clusters are stretches of DNA that contain the genes for the enzymes responsible for producing a specific secondary metabolite. The identification and analysis of these BGCs are foundational to understanding how this compound and its analogs are constructed.

Genomic and Bioinformatic Analysis of Producer Cyanobacteria (Okeania hirsuta)

The true producer of the type A malyngamides was enigmatic for a long time, with the compounds being isolated from various marine organisms like sea hares and red algae. nih.govnih.govacs.org It was later discovered that the marine cyanobacterium Okeania hirsuta is the authentic producer. nih.govnih.govresearchgate.net Genomic analysis of two strains of O. hirsuta, designated PAB and PAP, led to the discovery of the type A malyngamide biosynthetic pathway. nih.gov

Bioinformatic tools like antiSMASH and DELTA-BLAST were instrumental in identifying two closely related PKS/NRPS hybrid BGCs within the genomes of these strains. nih.gov The BGC in the PAB strain, termed the "mgc" cluster, is 68 kb in length and is predicted to produce this compound acetate (B1210297). nih.govsecondarymetabolites.org The "mgi" cluster in the PAP strain is slightly smaller at 62 kb and is responsible for the biosynthesis of Malyngamide I. nih.gov These BGCs are characterized by unusual loading and termination genes, hinting at unique biosynthetic mechanisms. nih.govnih.govacs.orgresearchgate.netresearchgate.net

FeatureOkeania hirsuta PABOkeania hirsuta PAP
Biosynthetic Gene Cluster "mgc""mgi"
Size of BGC 68 kb62 kb
Predicted Product This compound acetateMalyngamide I
Biosynthetic Class PKS/NRPS HybridPKS/NRPS Hybrid

This table summarizes the key features of the malyngamide biosynthetic gene clusters found in two different strains of Okeania hirsuta.

Comparative Analysis of this compound and Analog Biosynthetic Pathways

The discovery of two distinct but highly similar BGCs in different strains of O. hirsuta provides a remarkable opportunity for comparative analysis. The "mgc" and "mgi" clusters share a high degree of homology, yet they direct the synthesis of different malyngamide analogs. nih.gov This suggests that subtle genetic variations within these clusters are responsible for the structural diversification of the final products.

The core PKS/NRPS architecture is largely conserved between the two pathways. nih.gov However, key differences lie in the presence and activity of specific tailoring enzymes, particularly cytochrome P450s, which introduce modifications to the malyngamide scaffold. For instance, the "mgc" cluster in the PAB strain contains an additional P450 (MgcU) and an O-acetyltransferase (MgcV) that are absent in the "mgi" cluster. nih.gov These enzymes are responsible for the hydroxylation and subsequent acetylation at the C-8 position of this compound acetate, a feature that distinguishes it from Malyngamide I. nih.gov

This comparative approach highlights how the modular nature of PKS/NRPS pathways, coupled with the action of tailoring enzymes, can lead to a proliferation of structurally related natural products from a common biosynthetic template.

Elucidation of Key Enzymatic Transformations within the this compound Pathway

The biosynthesis of this compound involves a series of precisely controlled enzymatic reactions. Research has shed light on several critical steps in this pathway, from the initiation of the carbon chain to the formation of its characteristic cyclic head group and subsequent modifications.

Initiation of Biosynthesis: Role of LipM Homolog in Octanoyl Transfer

The biosynthesis of this compound is initiated in an unconventional manner. Instead of the typical loading mechanisms seen in many PKS/NRPS pathways, the malyngamide pathway utilizes a LipM-like octanoyltransferase, designated MgcA. nih.govrsc.org This enzyme is homologous to proteins involved in the primary metabolism of lipoic acid synthesis. nih.gov

Evidence from 13C-substrate-fed cultures of O. hirsuta confirmed that an intact octanoate (B1194180) unit is transferred to the first ketosynthase (KS) module of the PKS assembly line. nih.govnih.govacs.orgresearchgate.netresearchgate.net This neofunctionalization of a LipM homolog, redirecting it from primary to secondary metabolism, represents a unique strategy for initiating polyketide biosynthesis. nih.gov It is speculated that the presence of another lipoic acid synthesis enzyme, LipB, in O. hirsuta fulfills the primary metabolic requirement, freeing up the LipM homolog for its role in malyngamide synthesis. nih.gov

Cyclization Mechanism for Six-Membered Ring Formation: Involvement of Inactive Ketoreductase (KR⁰) Domain

A defining structural feature of type A malyngamides, including this compound, is the decorated six-membered cyclohexanone (B45756) head group. nih.govnih.govacs.orgresearchgate.net The formation of this ring is a critical step in the biosynthetic pathway and involves an unusual enzymatic component: an inactive ketoreductase (KR⁰) domain. nih.govnih.govacs.orgresearchgate.netresearchgate.net

In a typical PKS module, a KR domain would reduce a β-keto group to a hydroxyl group. However, in the penultimate PKS module of the malyngamide pathway, the KR domain (MgcQ) is catalytically inactive. nih.gov Phylogenetic analysis and homology modeling have revealed alterations in the cofactor-binding and active sites of this KR⁰ domain, which contribute to its dysfunction. nih.govnih.govacs.orgresearchgate.netresearchgate.net This was experimentally confirmed by the inability of the recombinantly expressed protein to bind NADPH. nih.gov

The inactivation of this KR domain is crucial because it preserves a carbonyl group that is essential for the subsequent cyclization reaction. nih.govresearchgate.net The retained carbonyl group enables an intramolecular Knoevenagel condensation, a type of carbon-carbon bond-forming reaction, which leads to the formation of the characteristic cyclohexanone ring. nih.govmasterorganicchemistry.com This process is a prime example of how the loss of an enzymatic function can be a key evolutionary innovation, enabling the creation of novel chemical scaffolds.

Post-Polyketide/Non-Ribosomal Peptide Modifications (Tailoring Enzymes)

After the core PKS/NRPS assembly line has constructed the linear precursor, a series of tailoring enzymes modify the molecule to produce the final, mature this compound. These post-assembly modifications are crucial for the structural diversity and biological activity of the malyngamide family.

Cytochrome P450 Monooxygenases (e.g., MgcT, MgcU) for Epoxidation and Hydroxylation

The formation of the characteristic decorated cyclohexanone head group of type A malyngamides involves several oxidative modifications catalyzed by cytochrome P450 (P450) enzymes. nih.govsdu.edu.cn In the biosynthetic pathway of this compound acetate, identified in the cyanobacterium Okeania hirsuta (strain PAB), two specific P450s, MgcT and MgcU, are predicted to perform sequential modifications. nih.govescholarship.org

Following the cyclization that forms the malyngamide K core structure, the P450 enzyme MgcT is proposed to catalyze the epoxidation of the C4-C9 double bond within the cyclohexenone ring. nih.govescholarship.org This reaction creates the epoxide ring, a key structural feature of many malyngamide analogs. escholarship.org Subsequently, a second P450, MgcU, is believed to hydroxylate the C-8 position of the epoxidized ring to form an alcohol. nih.govescholarship.org This two-step oxidative process is a critical branching point that directs the intermediate towards this compound. researchgate.net The proposed function of these P450s is supported by pharmacological knockout experiments where the addition of ancymidol, a P450 inhibitor, to Okeania hirsuta cultures resulted in a decrease in this compound acetate production. nih.gov

O-Acetyltransferase (MgcV) for Acetylation

The final tailoring step in the formation of this compound acetate is the acetylation of the hydroxyl group installed at the C-8 position. nih.govescholarship.org This reaction is catalyzed by the O-acetyltransferase enzyme, designated MgcV. nih.govescholarship.org MgcV transfers an acetyl group, likely from acetyl-CoA, to the C-8 alcohol, yielding the final product, this compound acetate. nih.gov This acetylation step is the terminal modification in the proposed biosynthetic pathway. escholarship.org

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies have been instrumental in deciphering the biosynthetic origins of the carbon skeleton of this compound. nih.govacs.org By feeding cultured Okeania hirsuta with substrates enriched with stable isotopes like ¹³C, researchers have been able to trace the incorporation of precursor molecules into the final natural product. nih.govmdpi.com Analysis of the resulting labeled this compound acetate by Nuclear Magnetic Resonance (NMR) spectroscopy reveals which atoms in the structure are derived from specific precursors, providing direct evidence for the biosynthetic pathway. nih.govnih.govacs.org

¹³C-Substrate Feeding Experiments for Carbon Skeleton Tracing

To map the assembly of the this compound backbone, feeding experiments using [1,2-¹³C₂]acetate and [1,2-¹³C₂]glycine were conducted on live cultures of O. hirsuta. nih.gov The incorporation of these intact two-carbon units was confirmed by the presence of J-coupling between adjacent ¹³C-enriched atoms in the NMR spectrum of the isolated this compound acetate. nih.gov These experiments confirmed that the polyketide backbone is constructed from acetate extender units, a hallmark of PKS pathways. nih.gov Similarly, the glycine (B1666218) feeding experiment demonstrated the direct incorporation of glycine into the structure, as expected for an NRPS-mediated process. nih.gov

Elucidation of Origin of Specific Moieties (e.g., Lyngbic Acid, Amine Portion, Methyl Branches)

Isotopic labeling studies have successfully identified the building blocks for the distinct structural components of this compound. nih.gov

Lyngbic Acid: The lyngbic acid tail, a methoxylated fatty acid amide, was shown to have a unique origin. researchgate.netmdpi.com Feeding experiments with [1-¹³C]octanoate resulted in a significant enrichment at the C-7' carbon of the this compound acetate tail. nih.gov This finding provided strong evidence that an intact octanoate moiety is used as the starter unit for the biosynthesis of the lyngbic acid portion. nih.govacs.org This octanoyl group is transferred to the PKS machinery by a LipM-like octanoyltransferase, MgcA. nih.gov The remainder of the fatty acid chain is assembled through the addition of acetate units via the PKS modules. nih.gov

Amine Portion: The origin of the C-1 and C-2 atoms in the cyclohexanone portion of the molecule was confirmed through feeding studies with [1,2-¹³C₂]glycine. nih.gov The results showed enrichment patterns consistent with the direct incorporation of a glycine unit, which is linked to the polyketide chain via an amide bond. nih.govresearchgate.net

Methyl Branches: The O-methyl group found at C-7' on the lyngbic acid tail is installed by an O-methyltransferase (O-MT) domain within the PKS module MgcG. nih.gov While not explicitly confirmed by specific feeding studies in the primary literature for this compound, the universal methyl donor for such reactions in biosynthesis is S-adenosyl methionine (SAM).

Proposed Biosynthetic Model for Type A Malyngamides

Based on genomic analysis, enzymatic studies, and isotopic labeling data, a comprehensive biosynthetic model for type A malyngamides, including this compound, has been proposed. nih.govnih.govescholarship.org This model highlights several unique enzymatic strategies. escholarship.org

The biosynthesis initiates with the loading of an intact octanoate unit onto the first PKS module, MgcG, a reaction catalyzed by the LipM-like octanoyltransferase MgcA. nih.gov The polyketide chain is then extended through a series of PKS and NRPS modules, incorporating acetate units and a glycine residue. nih.gov

A critical and defining feature of this pathway is the dysfunction of a specific ketoreductase (KR) domain within the MgcQ module. nih.govnih.gov This inactive KR domain, termed a KR⁰, fails to reduce the C-5 carbonyl group installed by the ketosynthase. nih.govacs.org The retention of this ketone is pivotal, as it enables a subsequent intramolecular Knoevenagel condensation to occur. nih.govnih.gov This condensation reaction, catalyzed by the MgcR and MgcS modules, forms the characteristic six-membered cyclohexenone ring, resulting in the intermediate malyngamide K. nih.govescholarship.org

From the malyngamide K scaffold, the pathway to this compound acetate proceeds via tailoring reactions. nih.gov The P450 monooxygenase MgcT first catalyzes epoxidation of the ring, followed by hydroxylation at C-8 by a second P450, MgcU. nih.govescholarship.org The final step is the acetylation of the C-8 hydroxyl group by the O-acetyltransferase MgcV, completing the biosynthesis of this compound acetate. nih.govescholarship.org This model, centered on the strategic inactivation of a KR domain, provides a unified framework for understanding the generation of the diverse family of type A malyngamides. nih.govresearchgate.net

Chemical Synthesis of Malyngamide C and Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for Malyngamide C Scaffold

The total synthesis of this compound and its analogs hinges on a carefully planned retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. A common strategy involves a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the final stages.

A primary disconnection is often made at the amide bond, separating the molecule into a fatty acid side chain and a complex amine portion. For this compound, this translates to disconnecting the (4E,7S)-7-methoxytetradec-4-enoic acid moiety from the decorated cyclohexanone (B45756) ring system. nih.govrsc.org

Further retrosynthetic analysis of the cyclohexanone portion often involves disconnection of the side chains from the ring. The key challenge lies in the stereocontrolled introduction of multiple chiral centers. For many malyngamides, the synthesis of the cyclohexanone core starts from a chiral precursor like (R)-(-)-carvone. researchgate.netrsc.org

A crucial disconnection in the synthesis of many malyngamides, including analogs of this compound, is the bond formed via a Suzuki cross-coupling reaction. nih.govacs.org This powerful carbon-carbon bond-forming reaction allows for the efficient connection of a vinyl halide fragment with a boronic acid derivative, assembling the core structure of the molecule. nih.govacs.org

Enantioselective Total Synthesis Methodologies

The enantioselective total synthesis of this compound requires precise control over the stereochemistry at multiple chiral centers. Various methodologies have been developed to achieve this, often employing a combination of chiral pool synthesis, asymmetric reactions, and stereoselective transformations.

Key Coupling Reactions for Backbone Construction (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a cornerstone in the synthesis of this compound and its analogs. nih.govacs.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. wikipedia.org In the context of this compound synthesis, it is typically used to couple a vinyl iodide or vinyl bromide fragment (representing part of the fatty acid chain) with a boronic acid or ester derivative of the cyclohexanone ring system. nih.govacs.org The reaction generally proceeds under mild conditions and exhibits high functional group tolerance, making it ideal for complex molecule synthesis.

The general scheme for a Suzuki reaction involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Stereocontrolled Construction of Chiral Centers and Olefin Geometries

The stereocontrolled construction of chiral centers is a critical aspect of this compound synthesis. This is often achieved through the use of chiral starting materials, such as (R)-(-)-carvone, which provides a pre-existing stereocenter that directs the stereochemistry of subsequent reactions. researchgate.netrsc.org

Asymmetric reactions are also employed to establish key stereocenters. For instance, asymmetric reductions, such as those using Corey-Bakshi-Shibata (CBS) catalysts, can be used to set the stereochemistry of hydroxyl groups. researchgate.netrsc.org Aldol reactions, another powerful tool, can be controlled to produce specific diastereomers, thereby establishing the relative stereochemistry of adjacent chiral centers. researchgate.netacs.org

The geometry of the double bonds (olefins) is also crucial. The E-geometry of the C4-C5 double bond in the fatty acid side chain is often established using stereoselective olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. researchgate.netscite.ai The geometry of the vinyl chloride moiety is also a key feature that requires careful control during its synthesis. scite.ai

Synthesis of the Chlorovinyl Iodide Functionality

The chlorovinyl iodide functionality is a unique structural motif present in many malyngamides. Its synthesis requires specific methodologies. One common approach is the Ogilvie's method, which allows for the construction of this functional group. nih.govacs.org Another method involves the Wittig reaction, using a chloromethylphosphonium salt to introduce the vinyl chloride. acs.orgscite.ai The stereochemistry of the resulting vinyl chloride can often be controlled by the reaction conditions. scite.ai

Synthesis of this compound Stereoisomers (e.g., 8-epi-Malyngamide C, 5′′-epi-Malyngamide C)

The synthesis of stereoisomers of this compound, such as 8-epi-Malyngamide C and 5′′-epi-Malyngamide C, is crucial for confirming the structure of the natural product and for structure-activity relationship studies. nih.govmdpi.com These syntheses often follow similar routes to that of the natural product, but with modifications to invert the stereochemistry at a specific chiral center.

For example, the synthesis of 8-epi-Malyngamide C was achieved, and its structure was determined through NMR and MS experiments. researchgate.net The absolute configuration was confirmed by a selective Mitsunobu inversion of the C-8 hydroxyl group to yield this compound itself, which was then compared to the natural sample. researchgate.net

Similarly, the synthesis of 5′′-epi-Malyngamide C has been reported, often alongside the synthesis of other malyngamide analogs. nih.govacs.org These syntheses allow for a direct comparison of the spectroscopic data and optical rotations of the different stereoisomers, which is essential for the unambiguous assignment of the absolute configuration of the natural product.

Synthetic Confirmation of Absolute Configuration through Comparison with Natural Samples

The final confirmation of the absolute configuration of a synthetically produced natural product is achieved by comparing its physical and spectroscopic data with that of an authentic sample of the natural product. This comparison is a critical step in any total synthesis.

For this compound and its analogs, this typically involves comparing the following:

Nuclear Magnetic Resonance (NMR) Spectra: The ¹H and ¹³C NMR spectra of the synthetic and natural samples must be identical. acs.orgacs.org

Mass Spectrometry (MS) Data: The high-resolution mass spectrometry (HRMS) data should match, confirming the molecular formula. nih.gov

Optical Rotation: The specific rotation ([α]D) of the synthetic material should have the same sign and a similar magnitude as the natural product. nih.govacs.org

Discrepancies in these data, particularly in the optical rotation, can indicate an error in the assigned absolute configuration of one or more chiral centers, which then necessitates the synthesis of other stereoisomers to identify the correct structure. acs.orgacs.org For instance, a discrepancy in the specific rotation data for a synthetic sample of Malyngamide L led to the revision of the absolute configuration of the amine portion of the molecule. nih.govacs.org

Biological Activities and Molecular Mechanisms of Malyngamide C

Inhibition of Bacterial Quorum Sensing Systems

Malyngamide C has been identified as an inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This regulation is critical for bacterial behaviors such as biofilm formation and virulence factor expression.

Research has demonstrated that both this compound and its stereoisomer, 8-epi-malyngamide C, can interfere with QS signaling. si.eduescholarship.org Specifically, they have been shown to inhibit the LasR-based reporter gene assay without impeding bacterial growth. si.edunih.gov In this assay, the compounds reduce the luminescence induced by the signaling molecule 3-oxo-C12-HSL, indicating a disruption of the signaling pathway. si.edu The structural similarity of malyngamides, which are fatty acid amides, to the acyl homoserine lactone (AHL) signaling molecules used in Gram-negative bacteria is thought to be the basis for this inhibitory activity. si.eduresearchgate.net Studies have shown that this compound can inhibit luminescence in a LasR-based E. coli reporter at concentrations ranging from 10 μM to 1 mM.

Table 1: Quorum Sensing Inhibitory Activity of this compound
CompoundAssay SystemTarget ReceptorObserved EffectReference
This compoundE. coli JM109 with pSB1075 plasmidLasRReduction of 3-oxo-C12-HSL induced luminescence si.edu
8-epi-malyngamide CE. coli JM109 with pSB1075 plasmidLasRReduction of 3-oxo-C12-HSL induced luminescence si.edu

Molecular Targeting of Peptide Deformylase (PDF) in Protein Synthesis Machinery

This compound has emerged as a potential inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in the bacterial protein synthesis machinery. PDF is responsible for removing the N-terminal formyl group from newly synthesized polypeptides, a step that is essential for the maturation of functional proteins in most bacteria, making it an attractive target for novel antibacterial agents.

Computational studies utilizing molecular docking and molecular dynamics (MD) simulations have explored the interaction between this compound and PDF. These in-silico analyses predict that this compound can bind effectively to the active site of the PDF enzyme. Molecular docking experiments revealed that this compound exhibits a strong binding affinity, which was found to be greater than that of actinonin, a known natural PDF inhibitor. mdpi.com Further MD simulations suggest that the this compound-PDF complex is stable. mdpi.com The binding free energy, calculated using the MM/PBSA method, was also significantly favorable for this compound, reinforcing its potential as a potent PDF inhibitor. mdpi.com

Table 2: Computational Analysis of this compound as a Peptide Deformylase (PDF) Inhibitor
CompoundBinding Affinity (kcal/mol)Binding Free Energy (MM/PBSA, kJ/mol)Key FindingReference
This compound-8.81-145.281Higher binding affinity and more favorable binding free energy than the reference inhibitor. mdpi.com
Actinonin (Reference)-7.08Not specifiedKnown PDF inhibitor used for comparison. mdpi.com

Receptor-Level Interactions and Modulation (e.g., TRPV1 Receptor)

Currently, there is no direct, published research specifically documenting the interaction between this compound and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel known for its role in detecting and regulating body temperature and sensing painful stimuli. nih.gov It can be activated by a variety of stimuli, including heat, low pH, and endogenous lipid molecules like anandamide (B1667382) and N-arachidonoyl-dopamine. frontiersin.org

While direct evidence for this compound is lacking, the chemical nature of malyngamides as fatty acid amides is noteworthy. si.edu The TRPV1 receptor is known to be modulated by endogenous lipids, which share some broad structural characteristics with this compound. frontiersin.org For instance, the endocannabinoid anandamide, an endogenous activator of TRPV1, is also a fatty acid derivative. frontiersin.org This structural similarity suggests a theoretical possibility for interaction, but this remains speculative and requires experimental validation.

Anti-inflammatory Response Modulation

The malyngamide class of compounds has been investigated for its anti-inflammatory properties, with research focusing on key inflammatory mediators and signaling pathways.

Nitric Oxide (NO) Production Inhibition

Overproduction of nitric oxide (NO) is a hallmark of many inflammatory conditions. Several malyngamides have been screened for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7). Research indicates that the anti-inflammatory activity varies significantly among different malyngamide analogues.

While compounds like Malyngamide F acetate (B1210297) and Malyngamide L showed significant, concentration-dependent inhibition of NO production, the activity of this compound acetate was less pronounced. escholarship.org Studies reported that this compound acetate caused only a slight reduction in nitrite (B80452) production, which was not statistically significant compared to controls. escholarship.org In contrast, Malyngamide 2, another analogue, displayed promising anti-inflammatory activity with an IC₅₀ value of 8.0 μM in the same assay. dntb.gov.uaresearchgate.net These findings suggest that specific structural features, such as the C-6 hydroxy or acetoxy group, may be crucial for the NO-inhibiting activity within this class of compounds. escholarship.orgdntb.gov.ua

Table 3: Comparative Nitric Oxide (NO) Inhibition by Malyngamide Analogues
CompoundCell LineObserved Effect on NO ProductionIC50 ValueReference
This compound acetateRAW264.7Slight, non-significant reductionNot determined escholarship.org
Malyngamide F acetateRAW264.7Strong, concentration-dependent inhibition7.1 μM escholarship.org
Malyngamide LRAW264.7Significant decreaseNot specified escholarship.org
Malyngamide 2RAW264.7Significant inhibition8.0 μM dntb.gov.uaresearchgate.net

Selective MyD88-Dependent Pathway Inhibition

The anti-inflammatory effects of malyngamides have been further explored at the level of intracellular signaling cascades. A key finding in this area is the selective inhibition of the MyD88-dependent pathway by Malyngamide F acetate. escholarship.org This pathway is a critical component of the Toll-like receptor (TLR) signaling system, which plays a fundamental role in the innate immune response. MyD88 (Myeloid differentiation primary response 88) is an adaptor protein that is essential for the signaling of most TLRs, including TLR4, which is activated by LPS. escholarship.org

Studies using Malyngamide F acetate demonstrated that it inhibits the MyD88-dependent pathway while not affecting the MyD88-independent pathway. escholarship.org This selective inhibition leads to a unique cytokine profile: the expression of iNOS, IL-1β, and IL-6 is decreased, while TNF-α expression is increased. escholarship.org While this mechanism has been detailed for Malyngamide F acetate, it highlights a significant anti-inflammatory strategy employed by the malyngamide family. Specific investigations into whether this compound shares this precise mechanism of action have not been reported.

Metabolic and Cellular Signaling Pathway Regulation

This compound and its analogues modulate several metabolic and cellular signaling pathways beyond their anti-inflammatory and quorum sensing inhibitory roles.

One significant area of activity is the regulation of glucose metabolism. While specific data for this compound is not available, related compounds from the malyngamide series have been shown to stimulate glucose uptake in cultured L6 myotubes. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net For instance, 6,8-di-O-acetylmalyngamide 2 was found to increase the phosphorylation of AMPK, and its effect on glucose uptake was diminished by an AMPK inhibitor, confirming the pathway's involvement.

The modulation of cellular signaling by this compound also encompasses the pathways it inhibits, as discussed in previous sections. Its interference with the LasR receptor system in bacteria represents a direct regulation of a bacterial signaling pathway. si.edu Similarly, its targeting of peptide deformylase is an intervention in the fundamental cellular process of protein synthesis. mdpi.com Furthermore, the activity of the broader malyngamide class on the NF-κB signaling pathway, downstream of TLR/MyD88 activation, underscores its role in regulating key inflammatory and immune response cascades. escholarship.orgnih.gov

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

While direct studies on this compound's effect on the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway are not extensively documented, research into closely related analogs within the malyngamide series provides significant insights. The AMPK pathway is a crucial cellular energy sensor that plays a key role in regulating metabolism. frontiersin.org Activation of AMPK can stimulate processes like glucose uptake and fatty acid oxidation, making it a target for conditions related to metabolic dysregulation. frontiersin.org

Investigations into new malyngamides isolated from the marine cyanobacterium Moorea producens have revealed compounds with potent effects on this pathway. mdpi.com Specifically, 6,8-di-O-acetylmalyngamide 2 demonstrated the ability to stimulate glucose uptake in cultured L6 myotubes in a dose-dependent and insulin-independent manner. mdpi.comresearchgate.net Further analysis confirmed that this action was mediated through the activation of the AMPK pathway. mdpi.comresearchgate.net The expression of the phosphorylated, active form of AMPK (p-AMPK) increased in cells treated with this compound. mdpi.com This effect was negated by the presence of an AMPK inhibitor, confirming the pathway's involvement. mdpi.comresearchgate.net In the same study, another related compound, 6-O-acetylmalyngamide 2, showed only weak activity, suggesting that the degree of acetylation is critical for potent AMPK activation. mdpi.com These findings indicate that the malyngamide scaffold can be modified to interact with and activate the AMPK signaling cascade, a mechanism that may be relevant to other members of the class, including this compound.

Beta-1 Integrin-Mediated Antimetastatic Pathway Influence (observed for related malyngamides)

The β1 integrin pathway is integral to cell adhesion, signaling, and migration, and its dysregulation is frequently implicated in cancer metastasis. nih.govmdpi.com Integrins are transmembrane receptors that mediate interactions between the cell and the extracellular matrix, influencing cell behavior, including proliferation and invasion. frontiersin.org

Although the direct interaction of this compound with this pathway has not been fully elucidated, studies on its analogs, isomalyngamides A and A-1, have shown clear inhibitory effects on tumor cell proliferation via a β1 integrin-mediated antimetastatic pathway. researchgate.netmdpi.com These compounds were found to inactivate the expression and phosphorylation of Focal Adhesion Kinase (FAK) and the protein kinase Akt. researchgate.netmdpi.com FAK and Akt are critical downstream effectors of integrin signaling that promote cell survival and migration. By inhibiting these key signaling nodes, isomalyngamides A and A-1 effectively disrupt the cellular machinery that cancer cells use to metastasize. researchgate.netmdpi.com This evidence from closely related malyngamides suggests a potential mechanism of action for the broader class of compounds, highlighting the β1 integrin pathway as a possible target.

Structure-Activity Relationship (SAR) Investigations within the Malyngamide Class

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule relates to its biological function. For the malyngamide class, these investigations have revealed that specific structural features are critical determinants of their bioactivity profiles.

Importance of Stereochemistry on Biological Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) within a malyngamide molecule plays a pivotal role in its biological efficacy. A clear example is the comparison between this compound and its naturally occurring stereoisomer, 8-epi-malyngamide C. nih.gov These two molecules differ only in the configuration at the C-8 position. nih.gov

In cytotoxicity assays against HT29 colorectal adenocarcinoma cells, this compound exhibited significantly higher potency than its epimer. nih.govnih.gov This demonstrates that the specific spatial orientation of the hydroxyl group on the cyclohexanone (B45756) ring is crucial for its cytotoxic activity. nih.gov The R-configuration at this position, as found in this compound, appears to be more favorable for the molecular interactions leading to cell death than the S-configuration present in the 8-epi isomer. nih.govnih.gov

Comparative Cytotoxicity of this compound and its Epimer
CompoundTarget Cell LineIC₅₀ (µM)Reference
This compoundHT29 Colon Cancer Cells5.2 nih.gov
8-epi-malyngamide CHT29 Colon Cancer Cells15.4 nih.gov

Influence of Specific Functional Groups (e.g., Chlorinated Moieties, Oxygenation Patterns, Methoxy (B1213986) Substitutions)

Specific functional groups attached to the core malyngamide structure have a profound influence on bioactivity.

Oxygenation Patterns: The pattern of oxygenation, particularly acetylation, significantly impacts biological activity. As noted previously, 6,8-di-O-acetylmalyngamide 2 is a potent activator of the AMPK pathway, whereas the mono-acetylated version, 6-O-acetylmalyngamide 2, is only weakly active. mdpi.com This suggests that the presence and positioning of acetyl groups are critical for this specific biological function.

Methoxy Substitutions: The methoxy group at the C-7 position of the fatty acid tail is a key determinant of bioactivity. A study on a new malyngamide analog, which possessed a hydroxyl group at C-7 instead of the more common methoxy group, found that its cytotoxicity was 10 to 100 times weaker than that of isomalyngamides A and B. tandfonline.com This strongly indicates that the C-7 methoxy group confers a significant degree of bioactivity to malyngamides. tandfonline.com

Contributions of Fatty Acid Tail Structural Variations to Bioactivity

Malyngamides are characterized by a fatty acid side chain, and variations in this "tail" contribute to the diversity of the compound class. kau.edu.sa The most common fatty acid component is (4E,7S)-7-methoxytetradec-4-enoic acid, also known as lyngbic acid. nih.govkau.edu.sa

However, structural variations have been identified, including:

Longer Chains: Malyngamides D and E feature a longer (4E,7S)-7-methoxy-9-methylhexadec-4-enoic acid chain. nih.gov

Shorter Chains: Malyngamides G, S, and U–W possess a shorter (4E,7S)-7-methoxydodec-4-enoic acid chain. nih.gov

Impact of Amine Moiety Diversity on Molecular Interactions

The fatty acid tail in malyngamides is linked via an amide bond to a diverse array of amine-containing moieties. kau.edu.sa This amine portion of the molecule exhibits significant structural variety across the malyngamide family, contributing to the wide range of observed biological activities, from cytotoxicity to anti-inflammatory effects. kau.edu.sa The diversity in this region suggests it plays a crucial role in the specificity of molecular interactions, allowing different malyngamides to bind to a variety of biological targets. This structural variation is exemplified by the different malyngamides isolated from various sources, such as cyanobacteria, red algae, and sea hares, each possessing unique amine-derived substructures. kau.edu.sa

Computational and Theoretical Studies on Malyngamide C

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex. neliti.com This method is frequently employed to forecast the binding mode of small molecule drug candidates to their protein targets, which in turn helps predict the molecule's affinity and activity. neliti.com In the context of Malyngamide C, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the nature of its interactions at a molecular level.

One significant study focused on the potential of this compound as an inhibitor of the peptide deformylase (PDF) enzyme, a crucial enzyme in bacterial protein synthesis. nih.gov Molecular docking experiments revealed that this compound exhibited a strong binding affinity for PDF, with a calculated binding energy of -8.81 kcal/mol. nih.gov This was notably better than the reference compound actinonin, which had a binding affinity of -7.08 kcal/mol. nih.gov The docking analysis suggested that this compound fits well into the binding pocket of the PDF enzyme. nih.gov

Another area of investigation for this compound has been its potential as an anti-cholesterol agent. In an in silico study, this compound was docked against target proteins relevant to cholesterol metabolism. ajbls.com While the study screened numerous compounds, this compound was identified as a compound with drug-like properties according to Lipinski's Rule of Five, indicating its potential for oral bioavailability. ajbls.com

Furthermore, molecular docking has been used to explore the interaction of this compound and its analogs with other biological targets. For instance, some malyngamides have been shown to interact with voltage-gated sodium channels (VGSCs), suggesting a potential mechanism for their observed biological activities. mdpi.com The specific interactions and binding energies from these docking studies provide a rational basis for the observed biological effects and guide further experimental validation.

Table 1: Molecular Docking Data for this compound
Target ProteinBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)Source
Peptide Deformylase (PDF)-8.81Actinonin-7.08 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods that allow for the detailed study of the physical movements of atoms and molecules over time. researchgate.net These simulations provide insights into the conformational stability of protein-ligand complexes and the dynamics of their binding interactions. researchgate.netresearcher.life

In the study of this compound's interaction with the peptide deformylase (PDF) enzyme, MD simulations were conducted for 300 nanoseconds to assess the stability of the docked complex. nih.gov The results indicated that the this compound-PDF complex was stable within the binding pocket throughout the simulation. nih.gov The root-mean-square deviation (RMSD), a measure of the average distance between the atoms of the superimposed protein and a reference structure, was found to be within permissible limits, suggesting that the binding posture of this compound was well-maintained. nih.gov This stability is crucial for a potential inhibitor, as it indicates a persistent interaction with the target enzyme. nih.gov

The conformational stability of a protein is a delicate balance of various forces, and MD simulations can help in understanding how the binding of a ligand like this compound affects this balance. nih.gov The simulations track the trajectory of the complex, revealing fluctuations and conformational changes that occur upon ligand binding. For this compound, the stable binding observed in MD simulations with PDF reinforces the findings from molecular docking and suggests a durable inhibitory interaction. nih.gov

Free Energy Calculations (e.g., MM/PBSA) for Binding Affinity Prediction

To further quantify the binding affinity of this compound to its target, free energy calculations are often performed on the snapshots obtained from MD simulations. A common method for this is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. ambermd.org This method calculates the free energy of binding by combining the molecular mechanics energies with the continuum solvation energies. ambermd.org

For the this compound-PDF complex, MM/PBSA calculations yielded a binding free energy of -145.281 kJ/mol. nih.govresearchgate.net This value was significantly lower (indicating a stronger binding) than that of other selected molecules in the study, including the reference inhibitor actinonin. nih.govresearchgate.net The binding free energy is a more rigorous predictor of binding affinity than the scoring functions used in molecular docking alone, as it takes into account the dynamic nature of the interaction and the effects of the solvent. ambermd.org

The MM/PBSA method breaks down the binding free energy into different components, providing a deeper understanding of the driving forces behind the interaction. ambermd.org These components include van der Waals interactions, electrostatic interactions, and solvation energies. The strong negative binding free energy calculated for this compound with PDF strongly supports its potential as a potent inhibitor of this bacterial enzyme. nih.govresearchgate.net

Table 2: Binding Free Energy Calculation for this compound
Target ProteinMethodBinding Free Energy (kJ/mol)Source
Peptide Deformylase (PDF)MM/PBSA-145.281 nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. rsc.orgnrel.gov These methods can provide detailed insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations. mdpi.com

In the context of this compound and its analogs, quantum chemical calculations have been employed to aid in structure elucidation. researchgate.netnih.gov For example, by comparing experimentally obtained NMR chemical shifts with those calculated using DFT, researchers can confirm the stereochemistry of complex molecules like malyngamides. nih.gov This approach was used to determine the absolute configuration of isomalyngamide K, a related compound, by calculating the ¹³C NMR chemical shifts for different possible stereoisomers and comparing them to the experimental data. nih.gov

Furthermore, quantum chemical calculations can be used to analyze the reactivity of a molecule by examining its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and electrostatic potential. mdpi.com This information can help in understanding the mechanism of action of this compound at a subatomic level and can guide the design of new analogs with improved activity. While specific quantum chemical reactivity studies on this compound are not extensively reported in the provided search results, the application of these methods to related compounds highlights their importance in the broader field of natural product chemistry. researchgate.netnih.gov

Ecological Role and Chemical Biology Applications of Malyngamide C

Function as Secondary Metabolites in Marine Cyanobacterial Defense and Communication

Marine cyanobacteria, particularly species belonging to the genus Moorea (formerly Lyngbya), are prolific producers of a diverse array of bioactive secondary metabolites. semanticscholar.orgmdpi.comnih.gov These compounds are not essential for the primary metabolism of the organism but are thought to provide an evolutionary advantage. mdpi.com Malyngamide C, a member of the malyngamide class of compounds, is a prime example of such a metabolite. nih.govnih.gov Structurally, malyngamides consist of a methoxylated fatty acid tail, known as lyngbic acid, linked to a varied amino acid-derived head group via an amide bond. nih.govnie.edu.sg

One of the primary ecological roles attributed to this compound and other related compounds is chemical defense. nie.edu.sgmdpi.com Early studies on the chemical ecology of marine cyanobacteria revealed that compounds like malyngamides possess feeding deterrent properties against various marine predators, including herbivorous fishes. mdpi.comscispace.com This chemical defense mechanism is crucial for the survival and proliferation of cyanobacterial blooms in their natural environment. scispace.com The production of these potent metabolites is considered an evolutionary strategy for cyanobacteria to defend against planktivores and other ecological competitors. mdpi.com

Beyond direct defense against predation, this compound is also implicated in inter-organismal communication, specifically through the disruption of quorum sensing (QS) in bacteria. mdpi.commdpi.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This compound, along with its stereoisomer 8-epi-malyngamide C, has been shown to inhibit QS pathways in marine bacteria. mdpi.comresearchgate.netresearchgate.net For instance, they have demonstrated inhibitory activity against the LasR-based QS system in Pseudomonas aeruginosa, a receptor that responds to N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL). mdpi.comresearchgate.net This interference with bacterial communication can prevent the formation of biofilms and inhibit the expression of virulence factors in pathogenic bacteria, suggesting a role for malyngamides in shaping the microbial communities surrounding the cyanobacteria. mdpi.comresearchgate.net The ability to interfere with microbial competitors through allelopathy confers a significant ecological advantage. nie.edu.sgdntb.gov.ua

This compound as a Chemical Probe for Investigating Biological Processes

The unique biological activities of this compound make it a valuable tool, or "chemical probe," for studying various biological processes at the molecular level. umn.edu Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways within a cell. chemicalprobes.org

The anti-inflammatory properties of some malyngamides have led to investigations into their effects on the innate immune system. Malyngamide F acetate (B1210297), a related compound, has been shown to selectively inhibit the MyD88-dependent pathway in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This pathway is a critical component of the Toll-like receptor (TLR) signaling cascade, which plays a central role in the inflammatory response. nih.gov By selectively inhibiting this pathway, malyngamide F acetate can modulate the production of various cytokines, highlighting its potential as a chemical probe to dissect the complexities of inflammatory signaling. nih.gov While a specific molecular target for the malyngamide class has not yet been definitively identified, their diverse biological effects suggest the possibility of multiple targets. nih.gov

Furthermore, the ability of this compound to inhibit quorum sensing pathways makes it a useful tool for studying bacterial communication and its role in pathogenesis and biofilm formation. mdpi.comresearchgate.net By disrupting these communication networks, researchers can gain insights into the mechanisms that control bacterial group behavior and identify potential new targets for antimicrobial therapies.

The cytotoxic properties of this compound against various cancer cell lines have also been documented. semanticscholar.orgresearchgate.netmdpi.com For example, it has shown cytotoxicity against HT29 colon cancer cells, NCI-H460 human lung carcinoma cells, and neuro-2a neuroblastoma cells. nih.govresearchgate.netmdpi.com This bioactivity has spurred interest in understanding its mechanism of action and its potential as a lead compound in cancer research. nih.gov

Broader Implications for Marine Chemical Ecology and Bioprospecting

The study of this compound and other cyanobacterial secondary metabolites has significant implications for our understanding of marine chemical ecology. It underscores the importance of chemical interactions in structuring marine ecosystems, from predator-prey dynamics to microbial community composition. researchgate.netacs.org The conserved nature of these compounds across different cyanobacterial strains suggests they play a fundamental role in the ecology of these organisms. mdpi.com

Moreover, the discovery of potent bioactive compounds like this compound highlights the vast, largely untapped potential of marine organisms as a source of novel natural products for drug discovery and biotechnological applications. mdpi.commdpi.commdpi.com This process, known as bioprospecting, involves the systematic search for new sources of chemical compounds, genes, and other valuable products from nature. mdpi.com The chemical diversity of cyanobacterial metabolites, which often feature novel structures and mechanisms of action, makes them a particularly promising area for bioprospecting efforts. nih.govmdpi.com Continued research into the biosynthesis and ecological roles of these compounds will be crucial for unlocking their full potential. acs.orgacs.orgnih.gov

Future Research Directions and Translational Perspectives for Malyngamide C

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Intermediates

The biosynthesis of malyngamides involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.govresearchgate.net While significant progress has been made in identifying the core biosynthetic gene cluster, several enzymes and their precise roles in the intricate tailoring of the malyngamide scaffold remain to be fully characterized. nih.gov

Future research should prioritize the functional characterization of unassigned open reading frames (ORFs) within the malyngamide biosynthetic gene cluster. nih.gov For instance, the pathway includes ORFs of unknown function located both upstream and downstream of the core PKS/NRPS genes. nih.gov Homology-based predictions suggest the involvement of additional P450 monooxygenases, acetyltransferases, and other modifying enzymes that contribute to the structural diversity of malyngamide analogs. nih.gov Specifically, the enzymes responsible for the C-8 oxidation and subsequent acetylation to form malyngamide C acetate (B1210297) from a malyngamide I precursor are predicted to be a P450 (MgcU) and an O-acetyltransferase (MgcV), respectively. nih.gov However, definitive biochemical evidence for these transformations is still needed.

Furthermore, the intermediates in the biosynthetic pathway, such as the proposed cyclized intermediate malyngamide K, require experimental validation. nih.gov Trapping and structurally characterizing these transient molecules will provide a more complete picture of the biosynthetic cascade. Isotopic labeling studies, combined with advanced mass spectrometry and NMR techniques, will be instrumental in tracing the flow of precursors and identifying these fleeting intermediates. A thorough in vitro study of the LipM enzyme's biochemical activity, which is suggested to initiate the transfer of an octanoyl group to the first PKS module, is also warranted. escholarship.org

Discovery and Characterization of Novel this compound Analogs from Diverse Sources

The malyngamide family is known for its structural diversity, with over 30 analogs identified to date. nih.govmdpi.com These analogs often exhibit variations in the fatty acid chain length, methylation patterns, and functional group modifications. nih.gov Exploring diverse ecological niches, particularly different strains of marine cyanobacteria like Moorea (formerly Lyngbya) and Okeania, is likely to yield a wealth of new this compound derivatives. nih.govnih.gov

Recent studies have already demonstrated the potential for discovering new analogs, such as 6,8-di-O-acetylmalyngamide 2 and N-demethyl-isomalyngamide I, from Moorea producens. mdpi.com Systematic screening of cyanobacterial collections from various geographical locations, coupled with modern analytical techniques like high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) based molecular networking, can accelerate the discovery of these novel compounds. nih.gov

Once isolated, these new analogs must be subjected to rigorous structural elucidation using 2D NMR spectroscopy and other spectroscopic methods. mdpi.com Determining the absolute stereochemistry of these molecules is also crucial, as it has been shown to significantly impact their biological activity. mdpi.com For example, the R-configuration of the alcohol group on the six-membered ring of this compound is considered important for its cytotoxic effects. mdpi.com

Advanced Mechanistic Studies to Uncover Additional Cellular Targets and Signaling Pathways

While malyngamides have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, their precise molecular mechanisms of action are not fully understood. nih.govnih.gov To date, no single, definitive cellular target has been identified for the entire malyngamide class. nih.govmdpi.com The presence of an epoxyketone and enone moiety in many analogs suggests that they may act as proteasome inhibitors, but this requires further experimental validation. nih.gov

Future research should employ a multi-pronged approach to unravel the complex pharmacology of this compound and its analogs. This includes unbiased, high-throughput screening methods such as chemical proteomics and thermal proteome profiling to identify direct protein binding partners. Additionally, transcriptomic and proteomic analyses of cells treated with this compound can provide a global view of the affected cellular pathways. semanticscholar.org

Recent studies on newer malyngamide analogs have shown that they can activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), suggesting a role in cellular energy homeostasis. semanticscholar.org Further investigation into these and other signaling pathways, such as the NF-κB pathway, which is modulated by other marine natural products, could reveal novel therapeutic applications for this compound. mdpi.com It is also important to investigate its potential role in quorum sensing, as has been suggested for other fatty acid amides from cyanobacteria. escholarship.org

Chemoenzymatic Synthesis and Metabolic Engineering for Enhanced Production and Diversification

The natural production of this compound is often low and dependent on the collection of cyanobacteria from their marine habitats, which presents challenges for sustainable supply. nih.gov Chemoenzymatic synthesis and metabolic engineering offer promising solutions to overcome these limitations.

Chemoenzymatic approaches can combine the efficiency of enzymatic reactions for specific transformations with the versatility of chemical synthesis to generate novel analogs that are not accessible through natural biosynthetic pathways. nih.gov This strategy could be particularly useful for modifying the fatty acid tail or the functionalized amine head group of the malyngamide structure. nih.gov

Q & A

Q. What is the natural source of Malyngamide C, and how is it isolated for research purposes?

this compound is isolated from the marine cyanobacterium Lyngbya majuscula, collected from environments such as Cocos Lagoon, Guam. The extraction process involves lipophilic solvent extraction followed by chromatographic purification. For example, fractions are separated using C18 reverse-phase HPLC with methanol-water gradients (e.g., 90:10 to 80:20) to isolate pure compounds . Researchers must validate the source organism taxonomically and document extraction parameters (solvents, column specifications) to ensure reproducibility .

Q. What spectroscopic and analytical methods are employed to determine the structure and stereochemistry of this compound?

Structural elucidation relies on NMR (¹H, ¹³C, and 2D techniques like COSY, HMBC) and mass spectrometry (HRESIMS). Stereochemical assignments use modified Mosher’s method for absolute configuration and NOESY correlations to confirm spatial arrangements. Enantioselective HPLC is applied to resolve stereoisomers, as seen in comparisons with lyngbic acid derivatives . Researchers should cross-validate spectral data with synthetic analogs or known standards to minimize misassignment .

Q. How do researchers assess the cytotoxic activity of this compound against cancer cell lines?

Cytotoxicity is evaluated via assays like MTT or SRB, using cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer). Dose-response curves (e.g., IC₅₀ values) are generated with triplicate measurements to ensure statistical validity. Weak activity (e.g., >10 μM IC₅₀) may necessitate retesting under varied conditions (e.g., hypoxia) or with modified protocols (prolonged exposure) . Negative controls (DMSO) and reference drugs (e.g., doxorubicin) are mandatory for benchmarking .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported bioactivity data of this compound across different studies?

Contradictions may arise from differences in cell line viability protocols, solvent effects, or compound stability. Researchers should:

  • Compare methodologies (e.g., incubation time, cell density) and validate purity via HPLC .
  • Perform comparative studies using identical cell lines and assay conditions .
  • Analyze batch-to-batch variability in natural product isolation, as environmental factors alter metabolite profiles .

Q. What methodological considerations are critical when designing experiments to synthesize stereoisomers or derivatives of this compound?

Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enzymatic hydrolysis (e.g., porcine liver esterase) to generate specific stereoisomers .
  • Derivatization : Introduce functional groups (e.g., acetylation) while monitoring stability via TLC or LC-MS.
  • Purification : Employ orthogonal techniques (size-exclusion chromatography, repeated HPLC) to separate structurally similar analogs .
  • Validation : Confirm stereochemistry via X-ray crystallography or Mosher’s ester analysis .

Q. How can researchers optimize the bioactivity of this compound through structural modification while maintaining methodological rigor?

  • Structure-Activity Relationship (SAR) studies : Systematically modify regions like the acyl side chain or tetrahydropyran ring and test cytotoxicity .
  • Hybrid molecules : Combine this compound’s core with bioactive moieties (e.g., alkylating agents) to enhance potency.
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and solubility to prioritize derivatives .
  • Statistical rigor : Use factorial experimental design to evaluate multiple variables (e.g., substituent position, dose) efficiently .

Q. How should researchers address ethical and reproducibility challenges in natural product studies involving this compound?

  • Ethical sourcing : Document collection permits and adhere to Nagoya Protocol guidelines for marine biodiversity .
  • Reproducibility : Publish detailed experimental protocols (e.g., HPLC gradients, hydrolysis conditions) and raw spectral data in supplementary materials .
  • Data transparency : Use platforms like Zenodo to share primary datasets, ensuring independent verification of bioactivity claims .

Methodological Resources

  • Structural Analysis : Refer to Journal of Natural Products protocols for NMR and MS data interpretation .
  • Bioassays : Follow NCCLS guidelines for cytotoxicity testing to minimize inter-lab variability .
  • Synthesis : Utilize Organic Syntheses procedures for ester hydrolysis and chiral resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.